molecular formula C26H19N3O2 B270565 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No. B270565
M. Wt: 405.4 g/mol
InChI Key: YGYZKTDRKQWEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, also known as PBQ, is a heterocyclic compound that has shown promise in the field of medicinal chemistry. PBQ belongs to the pyranoquinoline family of compounds that have been reported to exhibit a wide range of biological activities.

Scientific Research Applications

2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been shown to selectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been reported to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile exerts its biological activity by interacting with various cellular targets, including DNA, RNA, and proteins. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been reported to interact with various enzymes, including topoisomerases and kinases, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been reported to induce oxidative stress, leading to the production of reactive oxygen species (ROS). 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been shown to inhibit the activity of various enzymes involved in cellular metabolism, including lactate dehydrogenase and succinate dehydrogenase. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been reported to affect the expression of various genes involved in cellular signaling pathways, leading to changes in cellular behavior.

Advantages and Limitations for Lab Experiments

2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several advantages for lab experiments. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is relatively easy to synthesize and can be obtained in high yields. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been reported to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several limitations for lab experiments. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is relatively unstable and can undergo degradation under certain conditions. 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile also exhibits poor solubility in water, making it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. One potential direction is the development of 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of the molecular targets of 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and the elucidation of its mechanism of action. Additionally, the development of new synthetic methods for 2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its derivatives could lead to the discovery of new compounds with improved biological activity.

Synthesis Methods

2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile can be synthesized using a one-pot, four-component reaction that involves the condensation of benzaldehyde, malononitrile, 2-aminobenzophenone, and dimedone in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the pyranoquinoline core.

properties

Product Name

2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Molecular Formula

C26H19N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-6-benzyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C26H19N3O2/c27-15-20-22(18-11-5-2-6-12-18)23-24(31-25(20)28)19-13-7-8-14-21(19)29(26(23)30)16-17-9-3-1-4-10-17/h1-14,22H,16,28H2

InChI Key

YGYZKTDRKQWEQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(C2=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(C2=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5

Origin of Product

United States

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